Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate
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Overview
Description
Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and an ethyl ester group at the 3-position of the hydroxypropanoate moiety. It is commonly used in various chemical reactions and has significant applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate typically involves the bromination of 2-pyridyl compounds followed by esterification. One common method starts with 5-bromo-2-pyridinecarboxylic acid, which is then subjected to esterification using ethanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to yield the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using continuous flow reactors to maintain consistent reaction temperatures and pressures, thereby increasing the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products Formed
Oxidation: Formation of 3-(5-Bromo-2-pyridyl)-3-oxopropanoate.
Reduction: Formation of 3-(5-Bromo-2-pyridyl)-3-hydroxypropanol.
Substitution: Formation of 3-(5-Amino-2-pyridyl)-3-hydroxypropanoate or 3-(5-Thio-2-pyridyl)-3-hydroxypropanoate.
Scientific Research Applications
Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The bromine atom and the ester group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in hydrophobic interactions, which are essential for its binding to target proteins and enzymes .
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromo-2-pyridyl)-2-propanol: Similar structure but with a hydroxyl group instead of an ester group.
5-Bromo-2-pyridinecarboxylic acid: Lacks the ethyl ester group.
Ethyl 2-(3-amino-5-bromo-2-pyridyl)acetate: Contains an amino group instead of a hydroxy group.
Uniqueness
Ethyl 3-(5-Bromo-2-pyridyl)-3-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H12BrNO3 |
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Molecular Weight |
274.11 g/mol |
IUPAC Name |
ethyl 3-(5-bromopyridin-2-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C10H12BrNO3/c1-2-15-10(14)5-9(13)8-4-3-7(11)6-12-8/h3-4,6,9,13H,2,5H2,1H3 |
InChI Key |
JAYJKEDWHLXNAL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C1=NC=C(C=C1)Br)O |
Origin of Product |
United States |
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